molecular formula C19H11BrF2N2O4 B133287 Minalrestat CAS No. 155683-53-7

Minalrestat

Numéro de catalogue: B133287
Numéro CAS: 155683-53-7
Poids moléculaire: 449.2 g/mol
Clé InChI: BMHZAHGTGIZZCT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le Minalrestat est un inhibiteur de la réductase d'aldose à structure nouvelle. La réductase d'aldose est une enzyme impliquée dans la voie du polyol, qui convertit le glucose en sorbitol. L'inhibition de cette enzyme peut contribuer à gérer les complications liées au diabète, telles que la neuropathie et la rétinopathie. Le this compound est un dérivé de la 3,4-dihydroisoquinoléinone portant un fragment spirosuccinimide en position 4 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Minalrestat implique une réaction de Heck carbonylative intramoléculaire énantiosélective catalysée par le palladium. Cette réaction utilise des esters formiques comme source de monoxyde de carbone, offrant une méthode facile et efficace pour la synthèse de composés hétérocycliques azotés énantiopurs portant un stéréocentre quaternaire tout carbone .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour des rendements et une pureté plus élevés, garantissant l'efficacité et la sécurité du composé pour une utilisation thérapeutique potentielle .

Analyse Des Réactions Chimiques

Types de réactions

Le Minalrestat subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, qui sont étudiés pour leurs bienfaits thérapeutiques potentiels .

Applications de la recherche scientifique

Le this compound a plusieurs applications de la recherche scientifique :

Mécanisme d'action

Le this compound exerce ses effets en inhibant la réductase d'aldose, empêchant ainsi la conversion du glucose en sorbitol. Cette inhibition contribue à gérer les complications diabétiques en réduisant l'accumulation de sorbitol dans les tissus. Le mécanisme implique la liaison au site actif de la réductase d'aldose, bloquant son activité et empêchant les effets en aval de la voie du polyol .

Applications De Recherche Scientifique

Scientific Research Applications

Minalrestat's applications span various fields, including chemistry, biology, and medicine:

  • Chemistry : Used as a model compound for studying aldose reductase inhibitors and their synthesis.
  • Biology : Investigated for its effects on cellular pathways and enzyme inhibition.
  • Medicine : Explored as a potential therapeutic agent for managing diabetic complications.
  • Industry : Utilized in the development of new pharmaceuticals targeting aldose reductase .

Table 1: Comparison of Aldose Reductase Inhibitors

CompoundStructure TypeAffinity (IC50)Clinical Status
This compoundSpirosuccinimideLow micromolarInvestigational
EpalrestatCarboxylic acidLow micromolarMarketed (limited regions)
TolrestatCarboxylic acidLow micromolarWithdrawn
FidarestatHydantoinLow micromolarAdvanced trials

Case Studies

  • Microvascular Effects in Diabetic Rats :
    • A study demonstrated that this compound corrected impaired microvascular responses in diabetic rats. The treatment restored reactivity to inflammatory mediators such as bradykinin and histamine, suggesting its potential role in improving vascular health in diabetes .
  • Synthesis and Efficacy :
    • Research highlighted the palladium-catalyzed enantioselective synthesis of this compound analogues. These analogues exhibited intrinsic activity and good oral potency, indicating that structural modifications could enhance therapeutic efficacy .
  • Comparative Studies with Other Inhibitors :
    • In comparative studies with other aldose reductase inhibitors like Epalrestat and Tolrestat, this compound showed promising results in terms of safety profiles and efficacy against diabetic complications .

Mécanisme D'action

Minalrestat exerts its effects by inhibiting aldose reductase, thereby preventing the conversion of glucose to sorbitol. This inhibition helps manage diabetic complications by reducing the accumulation of sorbitol in tissues. The mechanism involves binding to the active site of aldose reductase, blocking its activity and preventing the downstream effects of the polyol pathway .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

Le Minalrestat est unique en raison de sa structure nouvelle et de sa haute spécificité pour la réductase d'aldose. Il présente des profils d'activité et de sécurité appréciables, ce qui en fait un candidat médicament prometteur par rapport à d'autres composés similaires .

Activité Biologique

Minalrestat (ARI-509) is a potent aldose reductase inhibitor that has garnered attention for its biological activity, particularly in the context of diabetes mellitus and its associated complications. This article explores the mechanisms, efficacy, and research findings related to this compound, emphasizing its role in correcting microvascular dysfunction and its potential therapeutic applications.

Aldose reductase is an enzyme that converts glucose into sorbitol, leading to osmotic stress and cellular damage, particularly in hyperglycemic conditions. This compound inhibits this enzyme, thereby reducing sorbitol accumulation and mitigating oxidative stress caused by reactive oxygen species (ROS) in various tissues, including the eyes, nerves, and kidneys .

Key Mechanisms:

  • Inhibition of Aldose Reductase : this compound effectively reduces the conversion of glucose to sorbitol, decreasing osmotic stress.
  • Restoration of Microvascular Reactivity : In diabetic models, this compound has been shown to restore impaired microvascular responses to inflammatory mediators by enhancing nitric oxide (NO) availability and promoting membrane hyperpolarization .
  • Reduction of Oxidative Stress : By inhibiting aldose reductase, this compound helps maintain NADPH levels, which are crucial for antioxidant defense mechanisms in cells .

Research Findings

Several studies have investigated the biological activity of this compound, highlighting its potential benefits in diabetic complications.

Study Overview

  • Microvascular Reactivity in Diabetic Rats :
    • Objective : To assess the impact of this compound on microvascular responses in diabetic rats.
    • Methodology : Diabetic rats were treated with this compound (10 mg/kg/day) for 30 days. Microvessel reactivity was evaluated using intravital microscopy.
    • Results : this compound treatment prevented impaired responses to vasoactive agents (e.g., bradykinin and histamine), indicating improved microvascular function. The beneficial effects were linked to increased NO synthesis and membrane hyperpolarization .
  • Molecular Docking Studies :
    • Objective : To explore binding interactions between this compound and aldose reductase.
    • Methodology : Molecular docking simulations were performed to predict binding affinities.
    • Results : this compound exhibited strong binding affinity to aldose reductase, supporting its role as an effective inhibitor .
  • Comparative Efficacy with Other Inhibitors :
    • A comparative study evaluated the efficacy of various aldose reductase inhibitors, including this compound. Results indicated that this compound had superior inhibitory effects compared to several other compounds tested .

Clinical Implications

  • Diabetic Retinopathy : Given the role of aldose reductase in diabetic retinopathy, this compound's ability to inhibit this enzyme suggests potential therapeutic benefits for patients suffering from this condition. In vitro studies have shown that extracts from medicinal plants with known aldose reductase inhibitory activity could complement treatments with this compound .
  • Diabetic Neuropathy and Cardiomyopathy : The protective effects of this compound against oxidative stress may also extend to diabetic neuropathy and cardiomyopathy, where oxidative damage plays a significant role in disease progression .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study FocusMethodologyKey Findings
Microvascular ReactivityIntravital microscopy in diabetic ratsRestored reactivity to inflammatory mediators
Molecular DockingComputational modelingStrong binding affinity to aldose reductase
Comparative EfficacyIn vitro assaysSuperior inhibition compared to other aldose reductase inhibitors

Propriétés

IUPAC Name

2-[(4-bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4,3'-pyrrolidine]-1,2',3,5'-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrF2N2O4/c20-10-2-1-9(14(22)5-10)8-24-16(26)12-4-3-11(21)6-13(12)19(18(24)28)7-15(25)23-17(19)27/h1-6H,7-8H2,(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHZAHGTGIZZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)C12C3=C(C=CC(=C3)F)C(=O)N(C2=O)CC4=C(C=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrF2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021572
Record name Minalrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129688-50-2, 155683-53-7
Record name Minalrestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129688-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Minalrestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129688502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((4-Bromo-2-fluorophenyl)methyl)-6-fluorospiro(isoquinoline-4(1H),3'-pyrrolidine)-1,2',3,5'(2H)-tetrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Minalrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MINALRESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44PE6QB31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Minalrestat
Reactant of Route 2
Minalrestat
Reactant of Route 3
Minalrestat
Reactant of Route 4
Minalrestat
Reactant of Route 5
Minalrestat
Reactant of Route 6
Reactant of Route 6
Minalrestat

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.